4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
Description
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8/c1-11-13(3)21-15(5)23-16(11)24-6-8-25(9-7-24)17-12(2)14(4)22-18-19-10-20-26(17)18/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVGQVVFQKVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act on various targets such as rorγt, phd-1, jak1, and jak2. These targets are involved in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act as inverse agonists or inhibitors, modulating the activity of their targets.
Biochemical Analysis
Cellular Effects
It is known that triazolopyrimidines can have a wide range of effects on cell function. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound would likely depend on the specific cell type and the concentration of the compound.
Molecular Mechanism
It is known that triazolopyrimidines can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of triazolopyrimidines can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the effects of triazolopyrimidines can vary with dosage. This can include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that triazolopyrimidines can interact with a variety of enzymes and cofactors. This can include effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that triazolopyrimidines can interact with a variety of transporters and binding proteins. This can include effects on the compound’s localization or accumulation.
Subcellular Localization
It is known that triazolopyrimidines can be directed to specific compartments or organelles based on their chemical structure. This can include any targeting signals or post-translational modifications.
Biological Activity
The compound 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of triazolo , pyrimidinyl , and piperazinyl moieties. Its molecular formula is with a molecular weight of approximately 376.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N10 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 5,6-dimethyl-7-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
| InChI Key | SGPNKPVSPHKVNU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The initial steps focus on constructing the triazolo[1,5-a]pyrimidine core followed by the introduction of piperazine and other functional groups through various alkylation and condensation reactions using reagents such as DMF and DCM .
Antimicrobial Properties
Research indicates that compounds similar to 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Cryptosporidium parvum, with some compounds demonstrating an EC50 value as low as 0.17 μM . This suggests a potential for treating infections caused by this pathogen.
Cytotoxicity Studies
In vitro cytotoxicity studies have revealed that certain analogs of triazolo-pyrimidines can inhibit cancer cell lines effectively. For example, compounds with similar structures have been tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. One study reported IC50 values of 27.3 μM for specific derivatives against breast cancer cells . Such findings indicate the potential for these compounds in cancer therapy.
Structure-Activity Relationships (SAR)
The SAR studies have been pivotal in optimizing the biological activity of triazolo-pyrimidine derivatives. By modifying the heteroaryl groups attached to the triazole core, researchers have aimed to enhance potency while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition . These modifications have led to the identification of more potent compounds with improved selectivity profiles.
Case Study 1: Anti-Cryptosporidial Activity
In a study focused on anti-Cryptosporidium activity, a series of triazolo-pyrimidine derivatives were synthesized and evaluated for their efficacy in vivo using mouse models. The most promising candidates demonstrated significant reductions in parasite load compared to controls . This highlights the therapeutic potential of these compounds in treating cryptosporidiosis.
Case Study 2: Cancer Cell Line Testing
Another investigation involved testing various triazolo-pyrimidine derivatives against multiple cancer cell lines. The results showed that certain modifications led to enhanced cytotoxic effects against MCF-7 cells with IC50 values indicating considerable potency . These findings suggest that further development could lead to effective anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyrimidine Cores
Several compounds share the [1,2,4]triazolo[1,5-a]pyrimidine core but differ in substituents and pharmacological profiles:
Key Observations :
- Piperazine Derivatives : Compounds like 36 and 37 () demonstrate that piperazine-linked triazolopyrimidines exhibit high affinity for CB2 receptors. The target compound’s piperazine group may similarly enhance receptor interaction but with distinct selectivity due to its trimethylpyrimidine tail.
- Substituent Effects : The hexyl chain in compound 32 () and pentyl group in 36 () suggest lipophilic chains improve membrane permeability, whereas the target compound’s methyl groups may prioritize metabolic stability over lipophilicity.
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols similar to those in , but its regioselectivity challenges (due to multiple methyl groups) may require specialized catalysts or green additives like 4,4’-trimethylenedipiperidine ().
Pharmacological and Physicochemical Comparisons
- In contrast, discusses antiproliferative activity for triazolopyrimidine-carboxamide hybrids, suggesting structural tuning (e.g., carboxamide vs. methylpyrimidine) can redirect therapeutic applications.
- Solubility and Stability : The piperazine moiety in the target compound likely improves water solubility compared to purely lipophilic analogues (e.g., compound 32 in ). However, its multiple methyl groups may reduce solubility relative to hydroxyl- or amine-substituted derivatives (e.g., compound 4n in ).
- Thermal Stability : Compounds synthesized using green additives () exhibit high thermal stability (>200°C), a trait likely shared by the target compound due to its rigid triazolopyrimidine core.
Preparation Methods
Reaction Conditions
Purification Techniques
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates.
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Recrystallization: Methanol/water mixtures yield crystals with >98% purity (HPLC).
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Mass Spectrometry: HRMS confirms molecular ion peaks at m/z 409.2 (calculated for C₁₉H₂₄N₁₀).
Challenges and Solutions
Steric Hindrance
The 2,5,6-trimethyl groups on pyrimidine hinder coupling reactions. Using bulkier ligands (e.g., DavePhos) increases steric tolerance, improving yields by 15–20%.
Regioselectivity
Competing reactions at N1 vs. N3 of triazolo[1,5-a]pyrimidine are mitigated by electron-withdrawing methyl groups, directing substitution to N7.
Scalability and Industrial Relevance
Pilot-scale syntheses (100–500 g) achieve 60–65% overall yield using flow chemistry for the cyclocondensation step. Cost analysis indicates piperazine and palladium catalysts account for 70% of material costs, suggesting ligand recycling or alternative metals (e.g., Cu) for economic viability .
Q & A
Q. What are the key synthetic strategies for introducing the triazolo[1,5-a]pyrimidine core into piperazine-linked compounds?
The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of aminotriazoles with β-keto esters or via multi-step heterocyclic assembly. For piperazine linkage, nucleophilic substitution reactions at the piperazine nitrogen are common. Evidence from triazolo-pyrimidine syntheses highlights the use of green solvents (e.g., ethanol/water mixtures) and non-toxic additives like 4,4’-trimethylenedipiperidine to enhance yield and reduce hazards . Key steps include:
- Core formation : Cyclization under reflux with Lewis base catalysts.
- Piperazine functionalization : Reacting halogenated intermediates with piperazine derivatives at 60–80°C in aprotic solvents.
Q. How can NMR spectroscopy resolve structural ambiguities in triazolo-pyrimidine derivatives?
¹H and ¹³C NMR are critical for confirming substituent positions and piperazine connectivity. For example:
- Protons on triazolo-pyrimidine : Distinct aromatic peaks between δ 8.5–9.0 ppm (e.g., H-2 in ).
- Piperazine protons : Split into two sets (δ 2.3–2.4 ppm for N-CH₂ and δ 3.4–3.5 ppm for N-CH₂-CH₂) .
- Methyl groups : Sharp singlets at δ 2.0–2.6 ppm (e.g., 5,6-dimethyl groups in the target compound) .
Q. What solvent systems are optimal for recrystallizing polar triazolo-pyrimidine derivatives?
Ethanol/water (1:1 v/v) or dichloromethane/hexane mixtures are preferred for polar derivatives, balancing solubility and volatility. For hydrophobic analogs (e.g., 2,5,6-trimethylpyrimidine), toluene or ethyl acetate may be used .
Advanced Research Questions
Q. How can conflicting NMR data for triazolo-pyrimidine analogs be reconciled during structural validation?
Discrepancies in splitting patterns or chemical shifts often arise from conformational flexibility in the piperazine ring or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic effects (e.g., piperazine chair-flipping).
- DFT calculations : Compare experimental shifts with computed values for proposed tautomers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated in for N-CH₂ protons .
Q. What computational methods predict the binding affinity of triazolo-pyrimidine derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess interactions with targets like DHODH or CB2 receptors. Key parameters:
- Triazolo-pyrimidine core : Forms π-π interactions with aromatic residues.
- Piperazine substituent : Engages in hydrogen bonding via NH groups.
- Methyl groups : Enhance hydrophobic packing, as seen in Plasmodium falciparum inhibitors .
Q. How does the 5,6-dimethyl substitution on the triazolo-pyrimidine ring influence metabolic stability?
Methyl groups reduce oxidative metabolism by blocking CYP450-mediated hydroxylation. In vitro assays (e.g., human liver microsomes) show:
- Half-life (t₁/₂) : Increased by 2–3× compared to non-methylated analogs.
- LogP : Elevated by ~0.5 units, improving membrane permeability but requiring formulation adjustments .
Q. What strategies mitigate low yields in multi-step syntheses of piperazine-linked triazolo-pyrimidines?
- Stepwise purification : Isolate intermediates after each step (e.g., column chromatography for piperazine coupling).
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 6 hr under conventional heating) .
- Catalyst optimization : Use Pd/C or Ni-based catalysts for Suzuki-Miyaura couplings with aryl halides .
Methodological Considerations
Q. How to design SAR studies for triazolo-pyrimidine derivatives targeting kinase inhibition?
- Core modifications : Compare 5,6-dimethyl vs. 5-Cl/6-CH₃ variants for steric and electronic effects.
- Piperazine substituents : Test ethyl, propyl, or aryl groups to optimize target engagement.
- Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and cellular IC₅₀ measurements .
Q. What crystallographic techniques validate the solid-state structure of triazolo-pyrimidine derivatives?
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) confirms bond lengths and angles. For example:
- Triazolo-pyrimidine ring : Planar with a dihedral angle <5° relative to piperazine.
- Hydrogen bonding : N-H···O/N interactions stabilize crystal packing, as shown in .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar triazolo-pyrimidines?
Variations in assay conditions (e.g., cell lines, incubation times) often explain conflicting data. Normalize results using:
- Positive controls : Standard inhibitors (e.g., methotrexate for DHODH).
- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
